An In-Depth Technical Guide to the Synthesis of 4-(N-Propylaminocarbonyl)phenylboronic Acid
An In-Depth Technical Guide to the Synthesis of 4-(N-Propylaminocarbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(N-Propylaminocarbonyl)phenylboronic acid, a key building block in medicinal chemistry and organic synthesis. This compound, also known by its CAS Number 171922-46-6, is particularly valuable in the development of pharmaceuticals, including protease inhibitors, and as a coupling partner in Suzuki-Miyaura cross-coupling reactions.[1][2] This document outlines a plausible synthetic protocol, drawing from established methods for the preparation of analogous arylboronic acids.
Compound Data
| Property | Value |
| IUPAC Name | (4-(propylcarbamoyl)phenyl)boronic acid |
| CAS Number | 171922-46-6 |
| Molecular Formula | C₁₀H₁₄BNO₃ |
| Molecular Weight | 207.03 g/mol |
Proposed Synthetic Pathway
The synthesis of 4-(N-Propylaminocarbonyl)phenylboronic acid can be approached through a multi-step sequence starting from 4-bromobenzoic acid. This proposed pathway involves the protection of the carboxylic acid, amidation, and a final boronation step.
Caption: Proposed synthetic workflow for 4-(N-Propylaminocarbonyl)phenylboronic acid.
Experimental Protocols
The following protocols are based on established chemical transformations for similar substrates and provide a detailed methodology for the synthesis of the target compound.
Step 1: Synthesis of 4-Bromo-N-propylbenzamide
This initial step involves the conversion of 4-bromobenzoic acid to its corresponding acid chloride, followed by amidation with n-propylamine.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 4-Bromobenzoic Acid | 201.02 |
| Thionyl Chloride (SOCl₂) | 118.97 |
| n-Propylamine | 59.11 |
| Triethylamine (TEA) | 101.19 |
| Dichloromethane (DCM) | 84.93 |
Procedure:
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To a solution of 4-bromobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), slowly add thionyl chloride (1.2 eq) at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 4-bromobenzoyl chloride.
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Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, prepare a solution of n-propylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Slowly add the amine solution to the acid chloride solution at 0 °C.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 4-bromo-N-propylbenzamide.
Step 2: Synthesis of 4-(N-Propylaminocarbonyl)phenylboronic Acid
The final step involves a lithium-halogen exchange followed by quenching with a borate ester and subsequent hydrolysis to yield the desired boronic acid. This method is a common and effective way to introduce a boronic acid moiety onto an aromatic ring.[3]
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 4-Bromo-N-propylbenzamide | 242.11 |
| n-Butyllithium (n-BuLi) | 64.06 |
| Triisopropyl borate (B(OiPr)₃) | 188.08 |
| Tetrahydrofuran (THF), anhydrous | 72.11 |
| Hydrochloric Acid (HCl), 1 M | 36.46 |
Procedure:
-
Dissolve 4-bromo-N-propylbenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to obtain 4-(N-Propylaminocarbonyl)phenylboronic acid.
Applications in Drug Discovery
Phenylboronic acids are crucial reagents in modern drug discovery, primarily due to their utility in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.[4][5][6] 4-(N-Propylaminocarbonyl)phenylboronic acid serves as a versatile building block for introducing a substituted phenyl moiety into complex molecules.
Caption: Role in Suzuki-Miyaura cross-coupling reactions.
The boronic acid functional group can also engage in reversible covalent interactions with diols, a property exploited in the design of sensors and drug delivery systems.[7] Its application as an intermediate for protease inhibitors highlights its significance in developing novel therapeutics.[2]
References
- 1. (4-(Isopropylcarbamoyl)phenyl)boronic acid [myskinrecipes.com]
- 2. (4-(Propylcarbamoyl)phenyl)boronic acid [myskinrecipes.com]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
